(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide

Intramolecular Wittig Reaction Benzoxepin Synthesis Chemoselectivity

This compound is a quaternary phosphonium salt (MW 521.4 g/mol) that integrates a triphenylphosphonium cation with a 2-hydroxypropyl spacer bearing a 2-formylphenoxy substituent. The molecule is primarily documented as a precursor for intramolecular Wittig reactions aimed at constructing oxygen heterocycles, with its reactivity profile sharply differentiated from close structural analogs by the presence and position of the hydroxyl group.

Molecular Formula C28H26BrO3P
Molecular Weight 521.4 g/mol
CAS No. 16315-64-3
Cat. No. B13144286
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Technical Parameters


Basic Identity
Product Name(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide
CAS16315-64-3
Molecular FormulaC28H26BrO3P
Molecular Weight521.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC(COC2=CC=CC=C2C=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C28H26O3P.BrH/c29-20-23-12-10-11-19-28(23)31-21-24(30)22-32(25-13-4-1-5-14-25,26-15-6-2-7-16-26)27-17-8-3-9-18-27;/h1-20,24,30H,21-22H2;1H/q+1;/p-1
InChIKeyOPICXSNFYYEYHQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview and Procurement Profile of (3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide (CAS 16315-64-3)


This compound is a quaternary phosphonium salt (MW 521.4 g/mol) that integrates a triphenylphosphonium cation with a 2-hydroxypropyl spacer bearing a 2-formylphenoxy substituent [1]. The molecule is primarily documented as a precursor for intramolecular Wittig reactions aimed at constructing oxygen heterocycles, with its reactivity profile sharply differentiated from close structural analogs by the presence and position of the hydroxyl group [2].

Why Generic Triphenylphosphonium Salts Cannot Replace (3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide in Synthesis


Replacing this compound with its closest analog—3-(2-formylphenoxy)propyltriphenylphosphonium bromide, which merely lacks the internal hydroxyl group—fundamentally alters the reaction outcome under identical basic conditions. The 2-hydroxypropyl derivative directs an intramolecular Wittig process toward 2-(allyloxy)benzaldehyde (40% yield), whereas the propyl analog exclusively produces a rearranged chromene (87% yield) and only trace benzoxepin [1]. Thus, generic selection based solely on the formylphenoxy-triphenylphosphonium motif fails because the linker's functionality, not just its length, dictates chemoselectivity.

Quantitative Differentiation Evidence for (3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide vs. Closest Analogs


Intramolecular Wittig Reaction Outcome: Target Compound vs. Propyl Analog

When treated with NaOEt in ethanol, (3-(2-formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide (54) affords 2-(allyloxy)benzaldehyde (55) in 40% yield, with only 5% of the expected 1-benzoxepin. Under identical conditions, 3-(2-formylphenoxy)propyltriphenylphosphonium bromide (56) gives 2-methyl-3-chromene (58) in 87% yield and 2,3-dihydro-1-benzoxepin (57) in only 8% [1]. The change of a single hydroxyl group in the linker completely redirects the reaction pathway.

Intramolecular Wittig Reaction Benzoxepin Synthesis Chemoselectivity

Lipophilicity Advantage Over (3-Hydroxypropyl)triphenylphosphonium Bromide

The calculated LogP of (3-(2-formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide is 1.2369 [1], substantially higher than the LogP of 0.3669 for (3-hydroxypropyl)triphenylphosphonium bromide, a widely used mitochondria-targeting vector . This ~3.4-fold increase in lipophilicity arises from the formylphenoxy moiety and indicates greater membrane affinity.

Lipophilicity LogP Mitochondrial Targeting

Polar Surface Area Differentiation for Permeability Tuning

The target compound exhibits a Polar Surface Area (PSA) of 60.12 Ų [1], approximately three times higher than the PSA of 19.9 Ų reported for (3-hydroxypropyl)triphenylphosphonium bromide . This elevated PSA is due to the additional hydrogen-bond acceptors in the formylphenoxy group and may reduce passive membrane permeability relative to simpler TPP salts.

Polar Surface Area Membrane Permeability Physicochemical Profiling

Orthogonal Synthetic Handles Enable Sequential Derivatization

Unlike methyltriphenylphosphonium bromide (zero reactive handles) or (3-hydroxypropyl)triphenylphosphonium bromide (one hydroxyl handle), this compound provides two orthogonal reactive sites: an aldehyde for Schiff base formation, reductive amination, or nucleophilic addition, and a secondary alcohol for esterification or etherification [1]. While quantitative reactivity rate comparisons are not available, the bifunctional architecture alone is a class-level differentiator.

Bifunctional Building Block Aldehyde Chemistry Modular Synthesis

High-Value Application Scenarios for (3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide


Selective Synthesis of 2-(Allyloxy)benzaldehyde via Intramolecular Wittig Rearrangement

When the synthetic target is 2-(allyloxy)benzaldehyde rather than a benzoxepin or chromene, this compound is the reagent of choice. Under basic conditions (NaOEt/EtOH), it yields the allyloxy aldehyde in 40% yield, whereas the propyl analog produces a completely different chromene product in 87% yield [1]. This selectivity is inherent to the 2-hydroxypropyl architecture and cannot be replicated by linker-length analogs.

Construction of Bifunctional Mitochondria-Targeted Delivery Vectors

The aldehyde and hydroxyl groups serve as orthogonal attachment points for modular vector assembly. Combined with a LogP of 1.24 (vs. 0.37 for (3-hydroxypropyl)TPP) and a PSA of 60.1 Ų (vs. 19.9 Ų) [2], this compound offers a distinct pharmacokinetic profile suitable for fine-tuning mitochondrial accumulation and cellular retention profile in probe design.

Precursor for Salicylaldehyde-Derived Functional Polymers

The formylphenoxy moiety can be converted to salicylaldehyde derivatives that have been polymerized to create functional materials [3]. Retaining the phosphonium group within the polymer backbone imparts permanent cationic charge, yielding a multifunctional monomer architecture not achievable with mono-functional TPP salts.

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